Sodium 2-naphthyl hydrogen phosphate

Übersicht

Beschreibung

Sodium 2-naphthyl hydrogen phosphate is a chemical compound that has been studied in various contexts, including its role as a substrate for measuring enzymatic activity and its characteristics within chemical syntheses and reactions. Although the exact compound "Sodium 2-naphthyl hydrogen phosphate" was not directly identified, related research on sodium naphthyl phosphates provides insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of sodium phosphate compounds involves reactions under controlled conditions. For instance, sodium tripolyphosphate is prepared through thermal intermolecular dehydration, demonstrating the complex synthesis routes for sodium phosphate compounds (Banach & Makara, 2011). Another example includes the synthesis of sodium praseodymium polyphosphate, highlighting the diverse synthetic strategies employed for sodium phosphates (Horchani-Naifer, Amami, & Ferid, 2009).

Molecular Structure Analysis

The molecular structure of sodium phosphate compounds varies with the specific type of sodium phosphate. For example, sodium praseodymium polyphosphate has a monoclinic crystal structure, demonstrating the structural diversity of these compounds (Horchani-Naifer et al., 2009).

Chemical Reactions and Properties

Sodium phosphate compounds engage in various chemical reactions, including the cleavage of phosphorus-carbon bonds facilitated by sodium/naphthalene, which is crucial for the synthesis of diphosphines, indicating the reactivity and utility of sodium phosphates in organic synthesis (Chou, Tsao, & Hung, 1986).

Physical Properties Analysis

The physical properties of sodium phosphates, such as thermal behavior, are critical for their applications. The thermal decomposition of sodium tripolyphosphate has been extensively studied, providing insight into the stability and thermal properties of sodium phosphates (Banach & Makara, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sodium phosphate compounds are influenced by their molecular structure and synthesis route. The study on the stability of sodium phosphate solutions by NMR highlights the importance of structural analysis in understanding the chemical behavior of sodium phosphates (Stachel, Hofmann, & Losso, 1996).

Wissenschaftliche Forschungsanwendungen

-

Protein Phosphatase Inhibitor

- Field : Biochemistry

- Application : Sodium 2-naphthyl hydrogen phosphate is used as a broad-spectrum protein phosphatase inhibitor .

- Method : The compound can be added to biochemical assays to prevent the dephosphorylation of proteins, thereby preserving their phosphorylated state .

- Results : The inhibition of protein phosphatases can help to elucidate their roles in various cellular processes .

-

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : Sodium 2-naphthyl hydrogen phosphate can be used in multicomponent reactions for the synthesis of heterocyclic compounds .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

- Results : This approach has been used to construct diverse N/O-containing heterocyclic frameworks .

-

Emulsifiers in Food Industry

- Field : Food Science

- Application : Sodium phosphates, including Sodium 2-naphthyl hydrogen phosphate, are often used as emulsifiers in the food industry .

- Method : These compounds can be added to food products to improve texture and stability .

- Results : The use of sodium phosphates can enhance the quality and shelf-life of various food products .

-

Water Treatment

- Field : Environmental Science

- Application : Sodium phosphates are used in water treatment processes .

- Method : These compounds can be added to water to control pH and prevent issues like corrosion and scaling .

- Results : The use of sodium phosphates can improve the safety and quality of treated water .

-

Phosphorylate Hydride Reagents

- Field : Chemistry

- Application : Sodium 2-naphthyl hydrogen phosphate can be used to phosphorylate hydride reagents under solvent-free mechanochemical conditions to furnish phosphite (HPO3 2−) .

- Method : This process involves the use of condensed phosphates and hydride reagents under solvent-free conditions .

- Results : The result is the production of phosphite, a versatile chemical with phosphorus in the +3 oxidation state .

-

Synthesis of Bioactive Heterocyclic Scaffold

- Field : Organic Chemistry

- Application : Sodium 2-naphthyl hydrogen phosphate can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

- Results : This approach has been used to construct diverse N/O-containing heterocyclic frameworks .

Safety And Hazards

Sodium 2-naphthyl hydrogen phosphate may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Dust/fume/gas/mist/vapors/spray should not be breathed .

Relevant Papers

A paper titled “Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions” discusses the use of 2-naphthol, a related compound, in various organic transformations . The paper provides a comprehensive review of multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthyl as one of the starting materials .

Eigenschaften

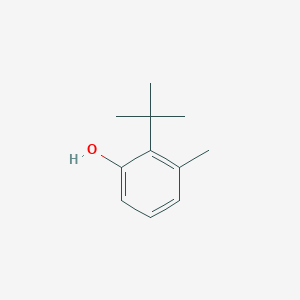

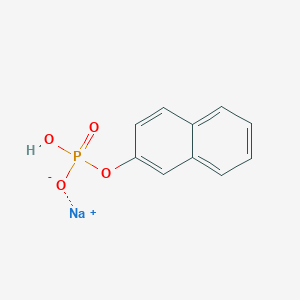

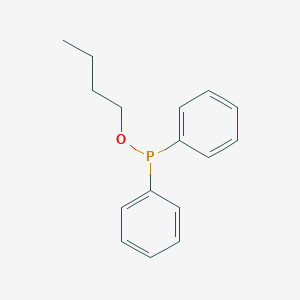

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-naphthyl hydrogen phosphate | |

CAS RN |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)